REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[NH:14][C:13]2[C:8](=[N:9][C:10]([Cl:15])=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])C.[OH-].[Na+].C(O)(=O)C>C(O)C.ClCCl>[Cl:15][C:10]1[N:9]=[C:8]2[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[NH:14][C:13]2=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=NC(=CC=C2N1)Cl
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid, which
|
Type
|
FILTRATION
|
Details
|
filtered through a sinter
|
Type
|
WASH
|
Details
|
washing with additional dichloromethane
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethyl acetate (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |